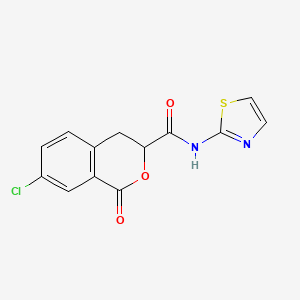

7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide

Description

Properties

IUPAC Name |

7-chloro-1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3S/c14-8-2-1-7-5-10(19-12(18)9(7)6-8)11(17)16-13-15-3-4-20-13/h1-4,6,10H,5H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBNGVVCQMTPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of a thiazole derivative with an isochroman carboxylic acid derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and isochroman carboxamide moiety contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural Differences :

Thiazole-Based Anticancer Agents

highlights 1,2,3-triazole-thiazole hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ) with antiproliferative activity against cancer cell lines. These compounds differ from the target molecule by replacing the isochroman with a triazole-carboxylic acid system. For instance:

- 5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibits NCI-H522 lung cancer cells by 40% .

- The rigid isochroman in this compound may enhance DNA intercalation or enzyme binding compared to triazole derivatives, though this requires experimental validation.

Antimicrobial Thiazole Derivatives

describes N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide , which shares the thiazole-carboxamide motif but incorporates a coumarin-benzimidazole hybrid structure. This compound exhibits antifungal and antibacterial activity, suggesting that the thiazole ring and carboxamide linkage are critical for antimicrobial targeting . In contrast, the chlorine substituent in the target compound may shift its activity toward different microbial targets or improve pharmacokinetics.

Discussion and Implications

- Therapeutic Potential: The target compound’s structural features align with PDE5 inhibitors (rigid aromatic systems) and anticancer agents (thiazole-carboxamide linkage). However, its chlorine substitution and isochroman scaffold may confer unique selectivity or potency.

- Synthetic Challenges : The fused isochroman system likely requires multi-step synthesis, contrasting with simpler thiazole-acetamide derivatives in .

- Knowledge Gaps: Direct pharmacological data for this compound are absent in the provided evidence. Further studies should evaluate its enzyme inhibition profile (e.g., PDE5, kinases) and antimicrobial activity.

Biological Activity

7-Chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClN2O3S, with a molecular weight of 300.73 g/mol. The compound features an isochromane core linked to a thiazole ring, which is responsible for its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H8ClN2O3S |

| Molecular Weight | 300.73 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of an isochromene derivative with a thiazole derivative under controlled conditions, often requiring specific catalysts and temperature settings to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression, leading to cell death .

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular function.

- Receptor Binding : It potentially binds to receptors that regulate cell growth and apoptosis, altering signaling pathways.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological properties of this compound. Modifications to the thiazole or isochromane moieties can significantly influence its potency and selectivity against various biological targets.

Key Findings:

- Thiazole Substituents : Variations in the thiazole ring can enhance antimicrobial activity.

- Chlorine Substitution : The presence of chlorine at position 7 is critical for maintaining anticancer efficacy.

- Functional Group Modifications : Altering functional groups on the carboxamide can improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acylation of 5-chlorothiazol-2-amine with an activated isochroman-3-carboxylic acid derivative (e.g., acid chloride or mixed anhydride). Key steps include:

- Use of pyridine or dimethylformamide (DMF) as a base to deprotonate the thiazole amine .

- Temperature control (room temperature to reflux) to minimize side reactions like hydrolysis of the acid chloride.

- Purification via column chromatography or recrystallization from methanol/water mixtures to isolate the carboxamide .

- Optimization Tips : Reaction yields improve with stoichiometric excess (1.1–1.2 equiv) of the acylating agent and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the integration and coupling patterns of the isochroman, thiazole, and carboxamide moieties. For example, the thiazole NH proton appears as a singlet at δ ~12 ppm in DMSO-d₆ .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., intermolecular N–H···N interactions in the crystal lattice) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₃H₁₀ClN₂O₃S) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), where the carboxamide group mimics the substrate’s carboxylate binding mode. Use software like AutoDock Vina with a grid box centered on the active site .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with antimicrobial IC₅₀ data from analogs .

- ADMET Prediction : Tools like SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols for MIC (Minimum Inhibitory Concentration) testing (e.g., CLSI guidelines for bacterial strains) .

- Control Experiments : Include reference compounds (e.g., nitazoxanide for antiparasitic studies) to validate assay conditions .

- Meta-Analysis : Compare structural analogs (e.g., 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide) to identify activity trends linked to substituent electronegativity or steric effects .

Q. What strategies mitigate solubility challenges during in vitro testing of this compound?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Synthesize ester derivatives (e.g., methyl or pivaloyloxymethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing Routes : Intravenous (IV) for bioavailability studies; oral for therapeutic potential assessment.

- Analytical Methods : LC-MS/MS to quantify plasma concentrations (LOQ ≤1 ng/mL) and monitor metabolites (e.g., hydrolyzed carboxylic acid) .

- Key Parameters : Calculate t₁/₂ (half-life), Cₘₐₓ, and AUC₀–24h. For example, analogs like N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide show t₁/₂ ~4–6 h in rodent models .

Q. What structural modifications enhance the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Thiazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to increase electrophilicity and enzyme binding .

- Isochroman Substitution : Replace the 7-chloro group with -CF₃ to improve metabolic stability .

- Carboxamide Bioisosteres : Replace the carboxamide with a sulfonamide or 1,2,4-oxadiazole to modulate hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.